molecular formula C21H16ClN3O2S2 B2383576 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1105223-31-1

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B2383576
CAS RN: 1105223-31-1
M. Wt: 441.95
InChI Key: BYNDXBFNSXITBW-UHFFFAOYSA-N
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Description

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H16ClN3O2S2 and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol.

Photoinduced Radical Generation

Tris(4-chlorophenyl)phosphine (TCPP) crystals can generate stable radicals with unusual red emission under ambient conditions through photoactivation. This work demonstrates a simple approach to achieve organic radicals, which have potential applications in materials science and beyond .

Medicinal Chemistry

Imidazopyridine, a fused bicyclic 5–6 heterocycle, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. The structural character of imidazopyridine makes it useful for designing novel pharmaceutical compounds .

properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-28-16-4-2-3-15(9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-5-7-14(22)8-6-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNDXBFNSXITBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

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